

An In-depth Technical Guide to 2,4-Dimethylpentane-1,2-diamine

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Compound of Interest

Compound Name: 2,4-Dimethylpentane-1,2-diamine

Cat. No.: B2444229

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CAS Number: 115947-69-8

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **2,4-Dimethylpentane-1,2-diamine**, a vicinal diamine with potential applications in chemical synthesis and drug discovery. Due to the limited availability of experimental data for this specific compound in public databases, this guide combines computed data with general methodologies and applications relevant to its chemical class.

Chemical and Physical Data

Quantitative data for **2,4-Dimethylpentane-1,2-diamine** is primarily based on computational models. The following tables summarize the key predicted properties.^{[1][2]}

Identifier	Value
CAS Number	115947-69-8
Molecular Formula	C ₇ H ₁₈ N ₂
Molecular Weight	130.23 g/mol
Canonical SMILES	<chem>CC(C)CC(C)(CN)N</chem>
InChI	InChI=1S/C7H18N2/c1-6(2)4-7(3,9)5-8/h6H,4-5,8-9H2,1-3H3
InChIKey	JIWVNNBIBQCVCD-UHFFFAOYSA-N

Computed Property	Value
XLogP3-AA	0.3
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	3
Topological Polar Surface Area	52 Å ²
Complexity	81

Experimental Protocols

While a specific, experimentally validated synthesis protocol for **2,4-Dimethylpentane-1,2-diamine** is not readily available in the literature, the synthesis of vicinal diamines is a well-established area of organic chemistry.[3][4][5][6][7] A general and robust method for the preparation of such compounds is the diamination of alkenes.[8] The following protocol describes a representative metal-free azidoimination of an alkene, which yields a precursor that can be readily converted to the vicinal diamine.[4]

General Protocol for the Synthesis of a Vicinal Diamine Precursor via Azidoimination of an Alkene[4]

This protocol is a general representation and would require optimization for the specific synthesis of **2,4-Dimethylpentane-1,2-diamine** from a suitable alkene precursor like 2,4-dimethylpent-1-ene.

Materials:

- Alkene (e.g., 2,4-dimethylpent-1-ene) (1.0 equiv)
- Ketimine (1.5 equiv)
- Trimethylsilyl azide (TMSN_3) (3.0 equiv)
- 4-Dimethylaminopyridine (DMAP) (2.0 equiv)
- [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (2.5 equiv)
- 1,4-Dioxane (solvent)
- Ethyl acetate (for washing)
- Triethylamine (for basifying silica gel)
- Silica gel

Procedure:

- In a flame-dried reaction tube inside a glove box, combine the alkene (0.2 mmol), ketimine (0.3 mmol), TMSN_3 (0.6 mmol), and DMAP (0.4 mmol) in 1,4-dioxane (2.0 mL).
- With rapid stirring, add PIFA (0.5 mmol) portion-wise to the reaction mixture over 5 minutes.
- Continue stirring for an additional 5 minutes.
- Filter the reaction mixture through a short pad of silica gel that has been basified with triethylamine.
- Wash the silica gel pad with ethyl acetate.
- Concentrate the filtrate under vacuum to obtain the crude β -azidoimine product.

- Purify the crude product by silica gel column chromatography.

The resulting β -azidoimine can then be reduced to the corresponding vicinal diamine using standard reduction methods, such as catalytic hydrogenation.

Applications in Drug Development and Asymmetric Synthesis

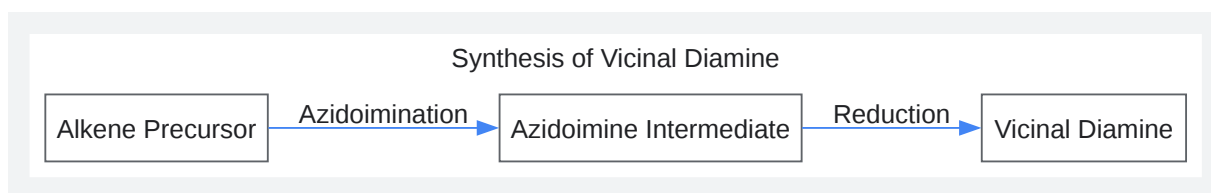
Vicinal diamines are a crucial structural motif in a wide array of biologically active compounds and are pivotal in the development of new therapeutics. Their ability to form stable complexes with metal ions and to act as hydrogen bond donors and acceptors makes them valuable scaffolds in medicinal chemistry.^{[9][10]}

Role as a Pharmacological Scaffold: The diamine scaffold is present in numerous approved drugs and clinical candidates.^[9] The spatial arrangement of the two amino groups can be fine-tuned to optimize binding to biological targets such as G-protein coupled receptors, enzymes, and ion channels.^[10] The conformational rigidity of the carbon backbone can also play a significant role in reducing the entropic penalty upon binding, potentially leading to higher affinity ligands.^[9]

Utility in Asymmetric Synthesis: Chiral vicinal diamines are extensively used as ligands for metal catalysts in asymmetric synthesis.^{[11][12][13]} These chiral ligands can induce high levels of enantioselectivity in a variety of chemical transformations, which is critical for the synthesis of single-enantiomer drugs. The development of novel chiral diamines is an active area of research aimed at expanding the toolbox of synthetic chemists.^{[5][14]}

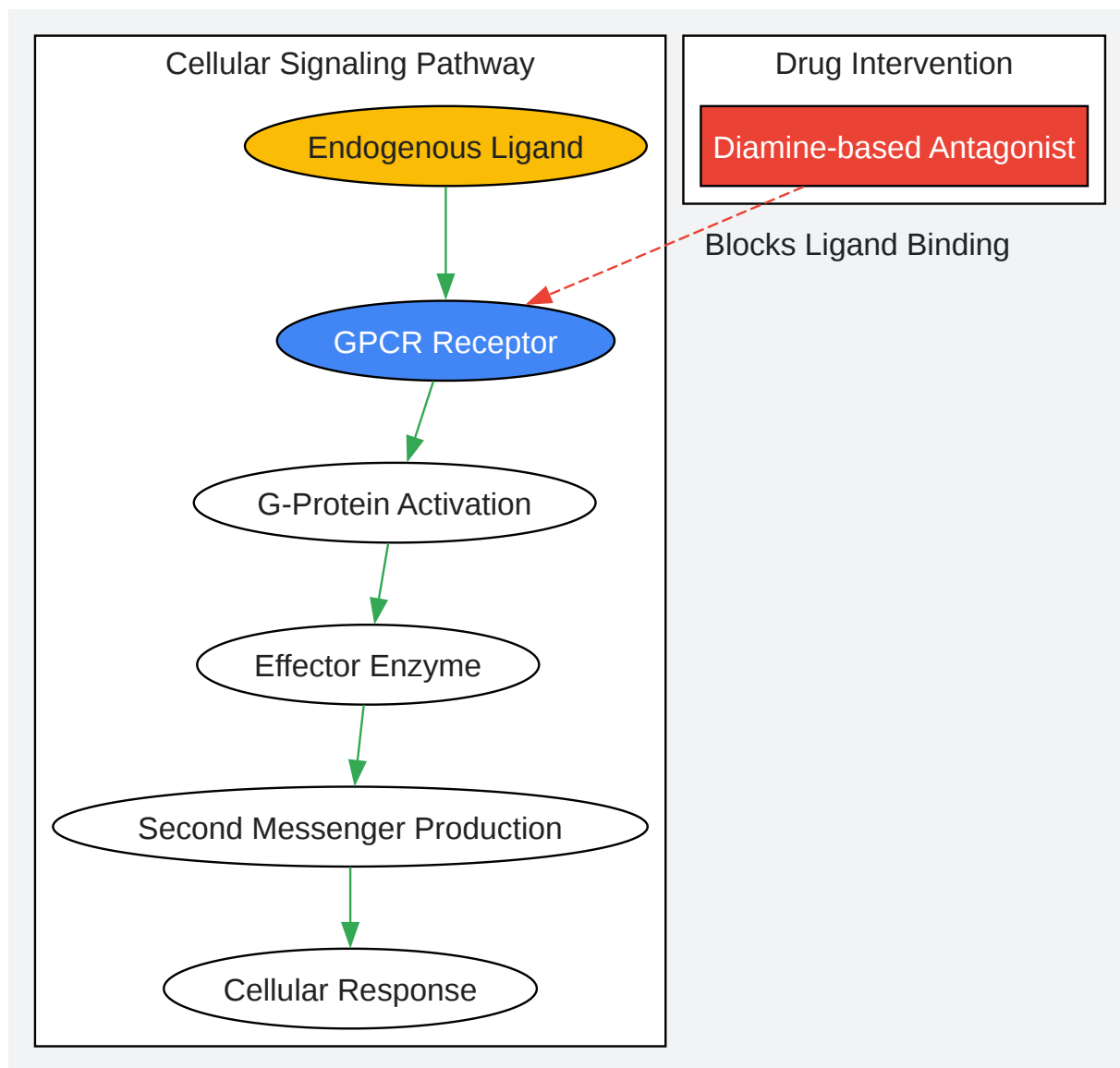
Visualizations

The following diagrams illustrate a generalized workflow for the synthesis of a vicinal diamine and a conceptual signaling pathway where a diamine-based drug might act as an antagonist.



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Caption: A generalized two-step synthesis of a vicinal diamine from an alkene precursor.



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Caption: A conceptual diagram of a diamine-based antagonist blocking a GPCR signaling pathway.

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